3-(3-Tosylureido)phenyl p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Pharmaceutical Industry

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: p-Toluenesulfonates are used in the manufacturing process of active pharmaceutical ingredients (APIs) as a counterion to salt formation . They may be formed when the acid reacts with methanol, ethanol, or propanol used in the reaction pathway . These compounds are carcinogenic and need to be accurately monitored and quantified both during the process and in the final control of the drug substance .Methods of Application: High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance.

Results or Outcomes: The study presented an HPLC-UV method for the quantitation of four p-toluenesulfonates.

Application in Nonlinear Optics

Scientific Field: Material Science and Optics

Summary of the Application: Hexaaqua-Cobalt (II) bis (p-Toluene sulfonate) (PTCO), a semi-organic nonlinear optical single crystal, was grown by slow evaporation technique at ambient temperature.

Methods of Application: Single-crystal X-ray diffraction analysis was used to determine the crystal system of PTCO. The UV–Vis–NIR studies and photoluminescence analysis were used to corroborate the suitability of PTCO in various optical and NLO applications.

Results or Outcomes: The study showed that PTCO exhibits semiconducting behavior during resistivity measurement while heating. The self-defocusing and reverse saturable absorption of PTCO were studied by Z Scan analysis.

Application in Direct Thermal Recording Media

Scientific Field: Material Science and Printing Technology

Summary of the Application: Non-phenolic direct thermal recording media have a thermally responsive layer containing a leuco dye and a plurality of non-phenolic developers including 1,3-diphenyl urea (DPU) and urea urethane (UU).

Methods of Application: The unique non-phenolic chemistry allows the product’s thermally responsive layer to have an ultra-low coat weight, less than 1.48 g/m2.

Results or Outcomes: The invention relates to sheet-like recording materials adapted to be recorded on or printed on by conventional direct thermal recording techniques.

Application in Genotoxic Impurities Quantitation

Scientific Field: Analytical Chemistry

Summary of the Application: p-Toluenesulfonates are genotoxic impurities in active pharmaceutical ingredients (APIs) and need to be accurately monitored and quantified both during the process and in the final control of the drug substance . The United States Food and Drug Administration (U.S. FDA) as well as the European Medicines Agency (EMA) have established a threshold of toxicological concern (TTC) of 1.5 μg/day for genotoxic impurities for long-term treatments with a drug product .Results or Outcomes: An HPLC-UV method for the quantitation of four p-toluenesulfonates is presented.

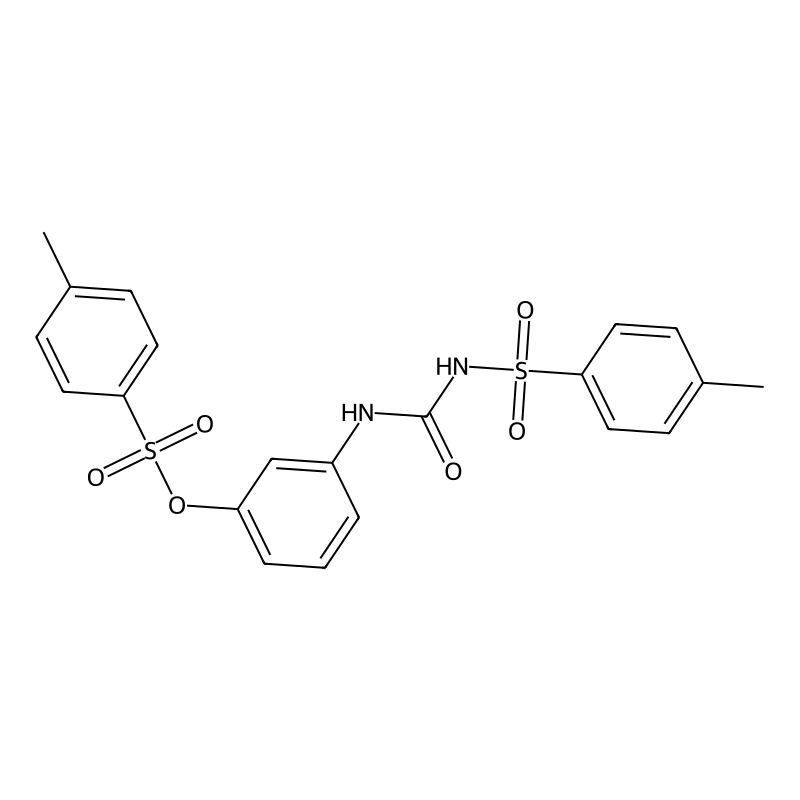

Molecular Structure Analysis

The key features of the molecule include:

- Two p-toluenesulfonate groups (tosyl groups) attached to benzene rings through sulfonate ester linkages (O-S(=O)-O-). Tosyl groups are known for their stability and ability to participate in various chemical reactions [].

- A ureido group (NH-CO-NH-) connected to one of the benzene rings. Ureido groups can participate in hydrogen bonding and can be involved in interactions with other molecules [].

- Nucleophilic Attack: The tosylate can be attacked by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

- Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

- Hydrolysis: The compound may also undergo hydrolysis, resulting in the release of p-toluenesulfonic acid and other products.

The synthesis of 3-(3-Tosylureido)phenyl p-toluenesulfonate typically involves the following steps:

- Formation of Tosylureido Group: The tosylureido moiety can be synthesized by reacting an amine with tosyl chloride in the presence of a base.

- Coupling Reaction: The resulting tosylureido compound is then reacted with p-toluenesulfonic acid or its derivatives to form the final product.

- Purification: The crude product can be purified through recrystallization or chromatography to obtain a high-purity compound.

3-(3-Tosylureido)phenyl p-toluenesulfonate finds applications primarily in organic synthesis as a reagent. Its roles include:

- Reagent in Organic Synthesis: It is used for introducing functional groups into organic molecules.

- Intermediate in Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.

Several compounds share structural similarities with 3-(3-Tosylureido)phenyl p-toluenesulfonate, each possessing unique properties and applications:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| p-Toluenesulfonic Acid | Sulfonic acid group | Strong organic acid used widely in organic synthesis |

| Tosyl Chloride | Chloride derivative of tosyl group | Commonly used as an electrophile in organic reactions |

| Benzene Sulfonamide | Sulfonamide structure | Known for its pharmaceutical applications |

| 4-Methylbenzenesulfonic Acid | Methyl-substituted sulfonic acid | Used similarly to p-toluenesulfonic acid |

The uniqueness of 3-(3-Tosylureido)phenyl p-toluenesulfonate lies in its dual functionality as both a sulfonate ester and an urea derivative, allowing for diverse reactivity that is not present in simpler sulfonates or sulfonamides.

XLogP3

GHS Hazard Statements

Pictograms

Environmental Hazard